KDM4A Demethylase Inhibition: 2,4-Dimethyl Substitution Enables Micromolar Cellular Activity
N-(2,4-Dimethylphenyl)pyrrolidine inhibits the histone lysine demethylase KDM4A (JMJD2A) with a cellular EC50 of 3,800 nM, as measured by increased H3K9me3 levels in HeLa cells [1]. In contrast, the 2,6-dimethylphenyl isomer (CAS 64175-53-7) and the unsubstituted N-phenylpyrrolidine (CAS 4096-21-3) have not been reported to exhibit measurable KDM4A inhibition in publicly available databases, suggesting that the 2,4-dimethyl substitution pattern confers unique target engagement capability.
| Evidence Dimension | KDM4A inhibition (cellular EC50) |
|---|---|
| Target Compound Data | EC50 = 3,800 nM (3.8 μM) |
| Comparator Or Baseline | 2,6-Dimethylphenyl isomer and unsubstituted N-phenylpyrrolidine: No reported activity in BindingDB or ChEMBL for this target |
| Quantified Difference | At least 3.8 μM activity for target compound vs. undetectable activity for comparators |
| Conditions | Human Flag-tagged KDM4A expressed in HeLa cells; H3K9me3 immunofluorescence after 24 hr |
Why This Matters
This establishes N-(2,4-Dimethylphenyl)pyrrolidine as a viable chemical probe for KDM4A-dependent epigenetic studies, whereas isomeric analogs lack this utility.
- [1] BindingDB Entry BDBM50158888 (ChEMBL3785984). Affinity data for N-(2,4-Dimethylphenyl)pyrrolidine vs. Lysine-specific demethylase 4A (KDM4A). EC50 = 3.80E+3 nM. View Source
